molecular formula C9H21NO3Si B1581393 3-(N-Allylamino)propyltrimethoxysilane CAS No. 31024-46-1

3-(N-Allylamino)propyltrimethoxysilane

Cat. No.: B1581393
CAS No.: 31024-46-1
M. Wt: 219.35 g/mol
InChI Key: UBVMBXTYMSRUDX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound exists under multiple systematic and common nomenclature systems, reflecting its complex bifunctional structure and widespread industrial usage. The compound is officially registered under Chemical Abstracts Service number 31024-46-1 and carries the molecular formula C9H21NO3Si with a molecular weight of 219.35 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is N-[3-(trimethoxysilyl)propyl]-2-propen-1-amine, which precisely describes the connectivity between the allylamine moiety and the trimethoxysilylpropyl chain.

The extensive synonymy of this compound reflects both its commercial importance and the various naming conventions employed across different industries and research fields. Alternative designations include Trimethoxysilylpropylallylamine, N-(3-(Trimethoxysilyl)propyl)allylamine, and 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]-. The European Community number 250-435-7 provides additional regulatory identification, while the DSSTox Substance ID DTXSID7067588 serves for toxicological database purposes.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C9H21NO3Si
Molecular Weight 219.35 g/mol
CAS Registry Number 31024-46-1
Boiling Point 108°C
Density 0.99 g/cm³
Refractive Index 1.4990
Flash Point 84°C
Predicted pKa 9.89±0.19

The molecular structure features a three-carbon alkyl chain (propyl) connecting a trimethoxysilyl group to a secondary amine that bears an allyl substituent. This arrangement creates distinct reactive sites: the silicon center can undergo hydrolysis and condensation reactions typical of alkoxysilanes, while the amine nitrogen provides nucleophilic reactivity and the terminal alkene offers opportunities for addition reactions. The compound exhibits hydrolytic sensitivity, classified as level 7, indicating it reacts slowly with moisture and water.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of organosilicon chemistry, which began with pioneering work in the mid-nineteenth century. The foundational discovery in organosilicon chemistry occurred in 1863 when French chemists Charles Friedel and James Crafts successfully synthesized tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube, marking the beginning of systematic investigation into silicon-carbon bond formation.

This initial breakthrough established the possibility of creating stable silicon-carbon bonds, which previously had been considered unlikely due to the significant differences in electronegativity and bonding characteristics between silicon and carbon atoms. The work of Friedel and Crafts demonstrated that organosilicon compounds could be prepared and isolated, setting the stage for the extensive development of this chemical field. Their methodology involved high-temperature reactions that overcame the kinetic barriers to silicon-carbon bond formation, establishing fundamental principles that would guide subsequent synthetic efforts.

The next major advancement came at the beginning of the twentieth century through the systematic research of Frederick Stanley Kipping, who is widely recognized as the pioneer of modern organosilicon chemistry. Beginning in 1901, Kipping published a series of 51 papers in the Journal of the Chemical Society that fundamentally transformed the field by demonstrating the utility of Grignard reagents for organosilane synthesis. His approach involved reactions such as the treatment of silicon tetrachloride with ethylmagnesium iodide to produce ethylated silicon compounds, providing a general and reliable method for introducing organic groups onto silicon centers.

Kipping's contributions extended beyond synthetic methodology to include the preparation of silicone oligomers and polymers, work that laid the foundation for the modern silicone industry. His coinage of the term "silicone" in 1904, though based on an erroneous analogy to ketones, became the standard nomenclature for this class of materials. The significance of Kipping's achievements is commemorated through the American Chemical Society Award for Organosilicon Chemistry, which bears his name and recognizes outstanding contributions to the field.

The industrial viability of organosilicon compounds was established through the development of the "direct process" by Eugene Rochow and Richard Müller in 1941-1942, which enabled large-scale production of methylchlorosilanes through the reaction of methyl chloride with a silicon-copper alloy. This breakthrough made functional organosilanes commercially available and practical for widespread applications, including the development of specialized compounds such as this compound.

Position Within Organosilane Chemistry

This compound occupies a distinctive position within the broader family of organosilicon compounds as a bifunctional coupling agent that combines the reactivity of alkoxysilanes with the nucleophilicity of primary amines. Within the classification system of organosilicon materials, this compound belongs to the category of functional organosilanes, which are characterized by the presence of both hydrolyzable groups attached to silicon and reactive organic functional groups.

The fundamental chemistry of organosilicon compounds stems from the unique properties of the silicon-carbon bond, which differs significantly from carbon-carbon bonds in several key aspects. Silicon-carbon bonds are longer (1.89 Å versus 1.54 Å for carbon-carbon bonds) and weaker, resulting from the larger atomic radius and lower electronegativity of silicon compared to carbon. The electronegativity difference between silicon (1.90) and carbon (2.55) according to the Pauling scale creates polarized bonds with silicon bearing a partial positive charge, making silicon centers susceptible to nucleophilic attack by species such as hydroxide, chloride, or fluoride ions.

This inherent reactivity of silicon toward nucleophiles underlies the hydrolysis and condensation chemistry that makes alkoxysilanes valuable as coupling agents and surface modification reagents. The trimethoxysilyl group in this compound readily undergoes hydrolysis in the presence of water to form silanol groups, which can subsequently condense with hydroxyl groups on inorganic surfaces such as glass, ceramics, or metal oxides. This mechanism enables the compound to function as an adhesion promoter by creating covalent bonds between organic polymer matrices and inorganic substrates.

Table 2: Classification and Functional Group Analysis

Functional Group Chemical Environment Reactivity Profile
Trimethoxysilyl Si(OCH3)3 Hydrolysis and condensation reactions
Propyl Chain -(CH2)3- Flexible spacer group
Secondary Amine -NH- Nucleophilic and basic character
Allyl Group -CH2CH=CH2 Addition reactions, polymerization

The amine functionality in this compound provides additional reactivity that distinguishes it from simple alkoxysilanes. The nitrogen atom can participate in acid-base reactions, serve as a nucleophile in substitution reactions, and act as a coordination site for metal ions. The predicted pKa value of 9.89 indicates that the amine group will be predominantly protonated under neutral aqueous conditions, affecting its interactions with charged surfaces and its ability to participate in hydrogen bonding networks.

The allyl substituent on the nitrogen atom introduces unsaturation that can be exploited for further chemical modification through addition reactions or radical polymerization processes. This feature makes the compound particularly valuable in applications where subsequent crosslinking or polymer grafting is desired, such as in the preparation of hybrid organic-inorganic materials or surface-modified nanoparticles.

Within the context of silane coupling agent technology, this compound represents an advancement over simpler aminosilanes by offering both primary and secondary reaction pathways through its dual amine functionality. The compound's ability to undergo controlled hydrolysis while maintaining its organic reactivity makes it suitable for applications requiring precise control over interfacial properties, such as in composite materials where strong adhesion between phases is critical for mechanical performance.

The industrial production of this compound typically involves the hydrosilylation reaction between allylamine and 3-(trimethoxysilyl)propyl hydride, catalyzed by platinum-based catalysts. This synthetic approach leverages the well-established hydrosilylation methodology that has become a cornerstone of organosilicon synthesis, providing reliable access to a wide range of functional organosilanes with controlled molecular architectures.

Properties

IUPAC Name

N-prop-2-enyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H21NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVMBXTYMSRUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCC=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067588
Record name 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]-
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Molecular Weight

219.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31024-46-1
Record name N-[3-(Trimethoxysilyl)propyl]-2-propen-1-amine
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Record name 2-Propen-1-amine, N-(3-(trimethoxysilyl)propyl)-
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Record name 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]-
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Record name 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]-
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Record name N-[3-(trimethoxysilyl)propyl]allylamine
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Preparation Methods

Ultra-Low Temperature Solvent-Free Synthesis of Related Silane Amines

While the patent primarily focuses on trisilylamine, it provides valuable insights into the preparation of silane amines, including 3-(N-allylamino)propyltrimethoxysilane analogs:

  • Reaction Conditions:

    • Conducted at ultra-low temperatures ranging from −40 °C to −100 °C (often around −65 °C).
    • Use of monochlorosilane gas slowly introduced into a reaction vessel equipped with mechanical stirring.
    • Ammonia is added in gaseous bubbling form mixed with nitrogen, or as liquefied or solid ammonia.
    • Molar ratios of monochlorosilane to ammonia are controlled between 1:1.2 to 1:1.6.
  • Purification:

    • The reaction generates ammonium chloride as a solid byproduct, which is removed by filtration.
    • The mother liquor is recycled several times (3-5 cycles) to maximize conversion.
    • Final filtration uses a metal ion-adsorption permeable membrane (prepared using this compound as described above) to remove impurities.
    • The filtrate is then purified by rectification.

This approach avoids solvents, reduces energy consumption, and achieves high purity (GC purity of 99.5%) and yield (≥85%) for silane amines.

Reaction Parameters and Optimization

Parameter Range/Value Notes
Reaction Temperature −40 °C to −100 °C (typically −65 °C) Ultra-low temperature to control side reactions
Molar Ratio (Monochlorosilane:Ammonia) 1:1.2 to 1:1.6 Ensures complete amination and minimizes byproducts
Reaction Time Multiple filtration cycles (3-5 times) Enhances conversion efficiency
Stirring Mechanical stirring Ensures uniform mixing and reaction kinetics
Filtration Metal ion-adsorption permeable membrane Critical for removing ammonium chloride and impurities
Membrane Functionalization Using this compound Provides selective ion adsorption and high purity

Research Findings and Industrial Relevance

  • The ultra-low temperature, solvent-free method offers significant advantages over traditional solvent-based methods, including reduced energy consumption, safer handling due to lower flash points, and easier removal of solid byproducts.
  • The use of this compound in membrane preparation demonstrates its chemical versatility and importance in purification technologies.
  • The membrane-assisted filtration process is a key innovation, enabling high-purity product recovery without complex distillation or solvent extraction steps.
  • The method achieves a balance between operational simplicity and high product quality, making it suitable for industrial-scale production.

Summary Table of Preparation Method

Step Description Conditions/Parameters
Reactant Introduction Slow introduction of monochlorosilane gas into reaction vessel Temperature: −40 °C to −100 °C; Mechanical stirring
Ammonia Addition Ammonia added as gas (mixed with N2), liquid, or solid Molar ratio: 1:1.2 to 1:1.6
Reaction Ultra-low temperature reaction forming ammonium chloride solid Reaction time: Multiple cycles (3-5)
Solid Removal Filtration to remove ammonium chloride Use of metal ion-adsorption permeable membrane
Membrane Preparation Functionalizing polysulfone membrane with this compound and other agents Heating at 45-60 °C; UV curing for crosslinking
Final Purification Rectification of filtrate to obtain pure this compound Controlled temperature and vacuum conditions

Chemical Reactions Analysis

Types of Reactions

3-(N-Allylamino)propyltrimethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adhesion Promotion

One of the primary applications of 3-(N-Allylamino)propyltrimethoxysilane is as an adhesion promoter in coatings and composites. It has been shown to improve the bonding strength between resins and silica-coated substrates, such as titanium. In studies, it was noted that this silane significantly enhanced shear bond strength compared to control samples, particularly under dry storage conditions .

Table 1: Shear Bond Strength Comparison

TreatmentShear Bond Strength (MPa)Condition
Control Silane11.5Dry Storage
This compound9.9Dry Storage
Blend with bis-1,2-(triethoxysilyl)ethane4.7Thermo-Cycled

Coating Applications

In coating formulations, this compound is utilized to enhance the durability and adhesion of acrylic coatings on glass containers. The presence of this silane improves the mechanical properties and resistance to environmental factors .

Composite Materials

The compound is also employed in the production of composite materials, particularly in polyester and epoxy systems. It acts as a coupling agent that improves the interfacial bonding between the matrix and filler materials, thus enhancing the overall mechanical properties of the composites .

Case Study 1: Dental Applications

A study investigated the use of this compound in dental resin formulations. The results indicated that this silane improved the bonding strength of dental adhesives to silica-coated titanium surfaces, demonstrating its potential for clinical applications in dentistry .

Case Study 2: Polymer Blends

Research focused on polymer blends incorporating this silane showed enhanced compatibility and adhesion between different polymer phases. The study highlighted its effectiveness in improving mechanical properties such as tensile strength and elongation at break .

Mechanism of Action

The mechanism of action of 3-(N-Allylamino)propyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino group can react with various functional groups, while the methoxy groups can hydrolyze and condense to form siloxane networks. This dual functionality allows it to act as an effective coupling agent, enhancing the adhesion and compatibility of different materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in amine substituents and alkoxy groups, impacting reactivity and performance:

Compound Name Functional Group Alkoxy Groups Key Applications
3-(N-Allylamino)propyltrimethoxysilane N-allyl primary amine Methoxy Adhesives, MIPs
3-Aminopropyltrimethoxysilane (APTS) Primary amine (-NH₂) Methoxy Surface functionalization
N-Methyl-3-aminopropyltrimethoxysilane (MAPTS) N-methyl secondary amine Methoxy Reduced hydrogen bonding
3-Aminopropyltriethoxysilane (APTES) Primary amine (-NH₂) Ethoxy Delayed hydrolysis
3-(2-Aminoethylamino)propyltrimethoxysilane (AEAPTMS) Secondary diamine (-NH-CH₂-CH₂-NH₂) Methoxy Metal ion adsorption
3-(N,N-Diethylamino)propyltrimethoxysilane Tertiary amine (-N(C₂H₅)₂) Methoxy Purification adsorbents

Hydrolysis and Intermolecular Interactions

  • Hydrolysis Rates: APTES (triethoxysilane) exhibits slower hydrolysis than methoxy-based analogs like APTS and this compound due to steric hindrance from bulkier ethoxy groups .
  • Hydrogen Bonding: APTS forms strong intermolecular hydrogen bonds via its primary amine, whereas MAPTS shows weaker interactions due to methyl substitution.
Molecular Imprinting and Sensing
  • In MIPs for TNT detection, APTES outperformed this compound, likely due to stronger amine-nitroaromatic interactions .
  • AEAPTMS, with a diamine structure, demonstrated superior Co(II) adsorption (35.21 mg/g) in core-shell imprinted polymers, highlighting the role of amine density in metal chelation .
Adhesion Promotion
  • In dental adhesives, this compound improved resin-titanium bonding when blended with cross-linkers but was outperformed by 3-methacryloxypropyltrimethoxysilane, which achieved higher shear bond strength (27.4 MPa vs. 18.6 MPa) due to its polymerizable methacrylate group .
Metal Ion Adsorption
  • AEAPTMS-modified carbon nanotubes effectively speciated arsenic, chromium, and selenium in environmental waters, leveraging its dual amine sites for multi-element coordination .

Thermal and Stability Properties

  • Thermal Degradation: APTS and MAPTS show similar thermal stability, decomposing at ~250°C.
  • Hydrolytic Stability : Ethoxy-based APTES exhibits longer shelf life than methoxy analogs but requires catalysts (e.g., formic acid) for efficient hydrolysis in applications like dental adhesives .

Biological Activity

3-(N-Allylamino)propyltrimethoxysilane (APTMOS) is an organosilane compound that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores the biological activity of APTMOS, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

APTMOS is characterized by its trimethoxysilane group, which allows it to bond covalently to various substrates, and an allylamine functional group that imparts biological reactivity. Its chemical structure can be represented as follows:

C6H15NO3Si\text{C}_6\text{H}_{15}\text{N}\text{O}_3\text{Si}

Mechanisms of Biological Activity

The biological activity of APTMOS is largely attributed to its ability to interact with cellular components and enhance adhesion properties. The following mechanisms have been identified:

  • Cell Adhesion : APTMOS enhances the adhesion of cells to various substrates, which is crucial in tissue engineering applications. It has been shown to promote the attachment of fibroblasts and other cell types on silanized surfaces .
  • Biocompatibility : Studies indicate that APTMOS exhibits low cytotoxicity and promotes cell proliferation, making it suitable for biomedical applications .
  • Antimicrobial Properties : The presence of the amino group in APTMOS contributes to its antimicrobial activity, which is beneficial in medical device coatings to prevent infections.

Case Studies

  • Adhesion Studies : Research demonstrated that APTMOS significantly improved the bonding strength between resin cements and zirconia surfaces compared to control groups without silane treatment. This enhancement was attributed to the chemical bonding facilitated by APTMOS .
  • Coating Applications : In a study involving micropallet arrays, APTMOS was used as a coating material to facilitate the immobilization of polyethylene glycol (PEG), showcasing its utility in creating biofunctional surfaces .
  • Antimicrobial Efficacy : APTMOS exhibited antimicrobial properties against common pathogens, suggesting its potential use in developing antimicrobial coatings for medical devices.

Data Tables

PropertyValue
Molecular Weight175.25 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
Cytotoxicity (IC50)>100 µg/mL (low toxicity)

Q & A

Q. What synthetic routes and characterization techniques are recommended for 3-(N-Allylamino)propyltrimethoxysilane?

  • Methodological Answer : The compound is synthesized via hydrosilylation of allylamine with trimethoxysilane derivatives under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 29^29Si NMR), Fourier-transform infrared spectroscopy (FTIR) to verify Si-O-C and N-H bonding, and elemental analysis to validate purity (>98%). Parallel synthesis protocols for structurally similar silanes (e.g., 3-(2-aminoethylamino)propyltrimethoxysilane) can be adapted, as described in studies using hydrosilylation reactions .

Q. How does pH influence the adsorption efficiency of metal ions using this compound-modified adsorbents?

  • Methodological Answer : Optimal pH is metal-specific. For Cr(III), adsorption peaks at pH 5.0 due to protonation/deprotonation of amino groups and metal speciation. Experimental validation involves testing adsorption capacity across a pH gradient (2.0–8.0) using buffer systems (e.g., acetate or phosphate). Adjustments are guided by zeta potential measurements to determine the adsorbent’s surface charge .

Q. What analytical techniques are suitable for quantifying functional group density on silane-modified surfaces?

  • Methodological Answer : Thermogravimetric analysis (TGA) measures weight loss attributed to silane decomposition (typically 200–400°C). X-ray photoelectron spectroscopy (XPS) quantifies surface nitrogen content, confirming amino group presence. Colorimetric assays (e.g., ninhydrin for primary amines) provide supplementary data .

Advanced Research Questions

Q. How can cross-linking mechanisms of this compound with polymers be systematically studied?

  • Methodological Answer : Use dynamic mechanical analysis (DMA) to monitor changes in glass transition temperature (TgT_g) and cross-link density. Solid-state 29^29Si NMR identifies siloxane network formation (Q3^3/Q4^4 peaks). Comparative studies with non-allylated analogs (e.g., 3-aminopropyltrimethoxysilane) isolate the allyl group’s role in radical-initiated polymerization .

Q. How to resolve contradictory data in adsorption capacity between batch and flow-through systems?

  • Methodological Answer : Batch experiments often overestimate capacity due to unlimited contact time. In flow-through systems (e.g., microcolumn SPE), optimize flow rate (0.5–2.0 mL/min) and bed mass to prevent channeling. Validate using breakthrough curves and compare with batch isotherms (Langmuir/Freundlich models). Discrepancies may arise from kinetic limitations or incomplete functionalization .

Q. What strategies mitigate matrix interference during speciation analysis of Cr/As/Se using silane-modified adsorbents?

  • Methodological Answer : Pre-treat samples with chelating agents (e.g., EDTA) to mask competing ions (Fe3+^{3+}, Ca2+^{2+}). Use sequential elution with selective solvents (e.g., 0.5 M HNO3_3 for Cr(III), 1.0 M NH3_3 for As(V)). Validate selectivity via spike-and-recovery tests in complex matrices (e.g., wastewater) .

Key Research Considerations

  • Contradiction Management : Conflicting adsorption capacities may stem from variations in silane grafting density. Use Brunauer-Emmett-Teller (BET) analysis to correlate surface area with performance .
  • Advanced Validation : For speciation methods, employ isotope dilution ICP-MS to confirm recovery rates (85–115%) and rule out species interconversion during extraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(N-Allylamino)propyltrimethoxysilane
Reactant of Route 2
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3-(N-Allylamino)propyltrimethoxysilane

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